2-Aminobenzotriazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164774. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZVLEJDGSWXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167139 | |

| Record name | 2H-1,2,3-Benzotriazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-11-5 | |

| Record name | 2H-1,2,3-Benzotriazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1614-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,2,3-Benzotriazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminobenzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Molecular Profile: Physicochemical Properties and Structural Elucidation

An In-depth Technical Guide to 2-Aminobenzotriazole: Structure, Properties, and Scientific Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in this compound. It moves beyond a simple data summary to provide in-depth insights into the compound's synthesis, reactivity, and critical role in pharmacological research, with a particular focus on clarifying its identity in the context of cytochrome P450 inhibition.

This compound, systematically named 2H-1,2,3-Benzotriazol-2-amine , is a heterocyclic amine with a distinct molecular architecture. Unlike its more commonly studied isomer, 1-Aminobenzotriazole, the amino group is attached to the central nitrogen (N2) of the triazole ring. This structural difference is fundamental to its unique chemical behavior.

The molecular identity is confirmed through a combination of physical data and spectroscopic analysis. While complete, published high-resolution spectra are not widely available, the following data represents a consolidation of known values and expected characteristics based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1614-11-5 | |

| Molecular Formula | C₆H₆N₄ | |

| Molecular Weight | 134.14 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 120 - 124 °C |

| IUPAC Name | benzotriazol-2-amine | |

Spectroscopic Characterization

The definitive structure of this compound is established using spectroscopic methods.

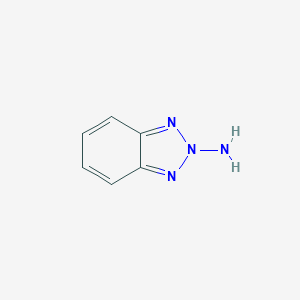

Caption: Chemical structure of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Observed/Expected Data | Interpretation & Notes |

|---|---|---|

| UV Spectroscopy | λmax: 216 nm, 285 nm | Indicates the presence of the benzotriazole chromophore.[1] |

| Infrared (IR) | νmax (cm⁻¹): 3285, 3140, 1500, 1429, 1172, 978, 743, 738, 689 | The bands at 3285 and 3140 cm⁻¹ are characteristic of N-H stretching vibrations of the primary amine. The other peaks correspond to aromatic C-H and C=C stretching, and ring vibrations.[1] |

| ¹H NMR | Expected: δ ~7.2-7.8 ppm (m, 4H, Ar-H), δ ~5.0-6.0 ppm (s, 2H, -NH₂) | Aromatic protons would appear as a complex multiplet. The amine protons would be a broad singlet, exchangeable with D₂O. Chemical shifts are estimations based on similar structures. |

| ¹³C NMR | Expected: δ ~140-150 ppm (aromatic C-N), δ ~110-130 ppm (aromatic C-H) | Expect six distinct carbon signals: four for the benzene ring methines and two for the quaternary carbons fused to the triazole ring. |

| Mass Spec (MS) | Expected: [M]+• at m/z = 134. Key fragments: m/z 118 ([M-NH₂]+), m/z 91 ([M-N₃]+), m/z 64 | The molecular ion peak confirms the molecular weight. Expected fragmentation involves the loss of the amino group or cleavage of the triazole ring. |

Synthesis and Characterization

From a synthetic standpoint, obtaining the 2-amino isomer requires a specific approach, as it is often a co-product in reactions targeting the 1-amino isomer. The most direct reported method is the amination of benzotriazole itself.

Causality in Synthesis Selection: While methods like the reduction of a corresponding nitro-benzotriazole are common for other isomers, they are less direct for the 2-amino variant.[2] The direct amination of the benzotriazole ring system with hydroxylamine-O-sulphonic acid provides a direct, albeit non-selective, route to the N-amino derivatives.[1][3] The reaction mechanism involves nucleophilic attack from the triazole nitrogen onto the electrophilic nitrogen of the aminating agent. The inherent tautomerism and electronic nature of the benzotriazole ring lead to the formation of both 1-amino and 2-amino isomers.

Caption: Workflow for the synthesis and separation of aminobenzotriazole isomers.

Experimental Protocol: Synthesis via Direct Amination

This protocol is a self-validating system; successful separation and characterization of the two distinct isomers confirm the reaction's outcome.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzotriazole in an aqueous solution of potassium hydroxide (KOH).

-

Amination: Warm the solution to approximately 60°C. Slowly add a solution of hydroxylamine-O-sulphonic acid in water over 30 minutes. Rationale: Slow addition controls the exothermic reaction and prevents degradation.

-

Reaction Monitoring: Maintain the temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting material and formation of two new, more polar spots corresponding to the aminobenzotriazole isomers.

-

Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a suitable acid (e.g., HCl). Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is a mixture of 1- and this compound.

-

Isomer Separation: Separate the isomers using silica gel column chromatography. The polarity difference between the two isomers allows for their effective separation. Rationale: The 1-amino isomer is typically less polar than the 2-amino isomer, allowing for differential elution.

-

Verification: Collect the fractions and verify the identity of each isomer using the spectroscopic methods detailed in Section 1 (e.g., melting point, IR spectroscopy).

Chemical Reactivity: The Signature Oxidation Reaction

The chemical reactivity of this compound is dominated by the behavior of its exocyclic amino group and differs significantly from its 1-amino counterpart. The most notable reaction is its oxidation, which proceeds via a fragmentation pathway.

When this compound is treated with a mild oxidizing agent like lead tetra-acetate (Pb(OAc)₄), it undergoes a clean and high-yield transformation to cis,cis-mucononitrile.[1][3]

Mechanistic Insight: This reaction is believed to proceed through the formation of a highly reactive benzotriazol-2-ylnitrene intermediate. This nitrene is unstable and rapidly undergoes ring-opening and fragmentation, extruding two molecules of nitrogen gas (N₂) to yield the final dinitrile product.[1] This pathway is fundamentally different from the oxidation of 1-Aminobenzotriazole, which famously generates a benzyne intermediate.[4]

Caption: Proposed mechanism for the oxidation of this compound.

Application in Pharmacological Research: A Case of Isomeric Specificity

In drug development, particularly in ADME (Absorption, Distribution, Metabolism, and Excretion) studies, chemical inhibitors are crucial tools for "reaction phenotyping"—determining which enzymes are responsible for a drug candidate's metabolism. "Aminobenzotriazole" (ABT) is widely cited as a non-selective, mechanism-based inhibitor of cytochrome P450 (CYP) enzymes.[5][6]

Trustworthiness through Specificity: The Critical Distinction

A rigorous scientific approach demands precision. The vast majority of mechanistic studies on CYP inhibition refer specifically to 1-Aminobenzotriazole .[4][7] The mechanism of 1-ABT involves its oxidation by the CYP enzyme to form a reactive benzyne intermediate, which then irreversibly binds to and inactivates the enzyme's heme prosthetic group.[4]

As established in Section 3, the oxidation of this compound follows a completely different pathway, yielding mucononitrile, not benzyne.[1][3] Therefore, it cannot be assumed to inhibit CYP enzymes by the same mechanism, if at all.

Authoritative Grounding: The term "ABT" in literature can be ambiguous. It is critical for researchers to recognize that the well-characterized, potent, mechanism-based inhibition is a property of the 1-isomer. Any study using "aminobenzotriazole" as a CYP inhibitor must specify the isomer to ensure reproducibility and correct interpretation of results. Using the 2-isomer under the assumption it behaves like the 1-isomer would be a critical experimental flaw. Recent work has further shown that even 1-ABT is not a perfectly "clean" inhibitor, as it can also inhibit UGT enzymes and induce other pathways, complicating its use as a specific pan-CYP inhibitor.[5][6]

Caption: Workflow for reaction phenotyping using a CYP inhibitor.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as harmful and an irritant.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

Source: [3]

Recommended Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[8]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[8]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][8]

References

-

Kent, U. M., & Hollenberg, P. F. (2004). Mechanism-based Inactivation of Cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Journal of Pharmacology and Experimental Therapeutics, 311(3), 1043–1052. [Link]

-

PubChem. (n.d.). 2H-1,2,3-Benzotriazol-2-amine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Campbell, C. D., & Rees, C. W. (1969). Reactive intermediates. Part I. Synthesis and oxidation of 1- and this compound. Journal of the Chemical Society C: Organic, 742-747. [Link]

-

Aluri, K. C., Slavsky, M., Tan, Y., Whitcher-Johnstone, A., Zhang, Z., Hariparsad, N., & Ramsden, D. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. Clinical and Translational Science, 17(3), e13746. [Link]

-

Campbell, C. D., & Rees, C. W. (1965). Oxidation of 1- and this compound. Proceedings of the Chemical Society, (10), 329. [Link]

-

Graham, D., & McAnally, G. (1999). Synthesis of Aminobenzotriazoles. Synthetic Communications, 29(21), 377-382. [Link]

-

PubMed. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. National Center for Biotechnology Information. [Link]

-

Kalgutkar, A. S., & Obach, R. S. (2011). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Drug Metabolism and Disposition, 39(8), 1325–1339. [Link]

Sources

- 1. Oxidation of 1- and this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. d-nb.info [d-nb.info]

- 3. Reactive intermediates. Part I. Synthesis and oxidation of 1- and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Aminobenzotriazole | C6H6N4 | CID 1367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminobenzotriazole: Properties, Synthesis, and Applications in Drug Metabolism Studies

Introduction

2-Aminobenzotriazole is a versatile heterocyclic organic compound of significant interest to researchers and professionals in the fields of pharmaceutical sciences, drug development, and analytical chemistry.[1][2] Its primary recognition stems from its role as a potent, non-selective inhibitor of cytochrome P450 (CYP) enzymes, making it an invaluable tool in drug metabolism and pharmacokinetic studies.[1][3][4][5] This guide provides a comprehensive overview of this compound, covering its fundamental chemical identifiers, physicochemical properties, synthesis, and its critical application in drug metabolism research.

The fundamental identifiers for this compound are:

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its core structure consists of a triazole ring fused to a benzene ring, with an amino group attached.[2] This structure imparts specific chemical reactivity, particularly the ability of the amino group to participate in nucleophilic substitution reactions.[2] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H6N4 | [1][2][6][7] |

| Molecular Weight | 134.14 g/mol | [1][6][7] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 120 - 124 °C | [1] |

| Purity | ≥ 98% (GC) | [1][6] |

| Solubility | Soluble in water and various organic solvents | [2] |

Synthesis of this compound

While several methods for the synthesis of aminobenzotriazoles exist, a common approach involves the reduction of a nitro-benzotriazole precursor. The following is a generalized protocol based on established chemical principles for the synthesis of a related isomer, which can be adapted for this compound. This method is advantageous as it avoids the use of high-pressure hydrogenation and expensive metal catalysts.[8]

Experimental Protocol: Synthesis via Nitro-Benzotriazole Reduction

Materials:

-

4-Nitrobenzotriazole

-

Methanol

-

Hydrazine hydrate

-

Graphite powder

-

Ethyl acetate

-

Hexane

-

Nitrogen gas supply

-

Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve 4-nitrobenzotriazole in methanol in a round-bottom flask.

-

Addition of Reagents: Add hydrazine hydrate and graphite powder to the methanolic solution. The graphite acts as a catalyst for the reduction.

-

Reflux: Reflux the suspension under a nitrogen atmosphere for several hours. The inert atmosphere prevents unwanted side reactions.

-

Filtration: After the reaction is complete (monitored by an appropriate technique like TLC), filter the suspension to remove the graphite.

-

Solvent Removal: Remove the methanol from the filtrate under reduced pressure.

-

Product Isolation: Isolate the product by trituration from a mixture of ethyl acetate and hexane. This process will yield the aminobenzotriazole as a powder.

Role in Drug Development and Metabolism

This compound's primary application in drug development is as a non-selective, mechanism-based inhibitor of cytochrome P450 enzymes.[3][4][5][9] CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. By inhibiting these enzymes, researchers can elucidate the metabolic pathways of new chemical entities (NCEs).

Mechanism of Action as a CYP Inhibitor

This compound is considered an irreversible inhibitor of P450s.[9] The proposed mechanism involves the P450-catalyzed oxidation of the 1-amino group of the tautomeric form of this compound, leading to the formation of a reactive intermediate, benzyne. This highly reactive species then covalently binds to the P450 enzyme, leading to its inactivation.[10]

The ability of this compound to act as a "pan-CYP inhibitor" makes it a valuable tool in "reaction phenotyping" studies.[3][4][5] These studies aim to identify which specific CYP isoforms are responsible for the metabolism of a drug candidate. By comparing the metabolism of a drug in the presence and absence of this compound, researchers can determine the contribution of CYP-mediated pathways to the overall clearance of the compound.[3][4][5] However, it is important to note that this compound can also inhibit other drug-metabolizing enzymes, such as certain UDP-glucuronosyltransferases (UGTs), and may also induce the expression of some CYPs, which can complicate the interpretation of results.[3][4][5]

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

The following is a generalized protocol for assessing the inhibitory potential of a test compound on major CYP isoforms using human liver microsomes, with this compound often used as a positive control for broad-spectrum inhibition.

Materials:

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)

-

Test compound (NCE)

-

This compound (as a positive control inhibitor)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, this compound, and probe substrates in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer.

-

Incubation Setup: In a 96-well plate, add the phosphate buffer, HLM, and either the test compound, this compound, or vehicle control. Pre-incubate the plate at 37°C for a few minutes.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring that the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of CYP activity by the test compound and this compound relative to the vehicle control. Determine the IC50 value for the test compound.

Visualization of Key Concepts

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for In Vitro CYP Inhibition Assay

Caption: Workflow for a typical in vitro cytochrome P450 inhibition assay.

Conclusion

This compound, identified by CAS number 1614-11-5, is a cornerstone chemical tool in drug metabolism research. Its ability to act as a broad-spectrum inhibitor of cytochrome P450 enzymes allows for the effective characterization of the metabolic pathways of new drug candidates. While its utility is clear, researchers must also be cognizant of its potential effects on other metabolic pathways to ensure accurate interpretation of experimental data. This guide has provided a foundational understanding of this compound, from its basic properties and synthesis to its critical application in the pharmaceutical sciences.

References

-

2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed - NIH. [Link]

-

Synthesis of Aminobenzotriazoles. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. [Link]

-

Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PubMed. [Link]

-

2H-1,2,3-Benzotriazol-2-amine | C6H6N4 | CID 295514 - PubChem. [Link]

-

Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing). [Link]

-

(PDF) Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - ResearchGate. [Link]

-

Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC - NIH. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. [Link]

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. [Link]

-

Two possible mechanisms for the P450-catalyzed oxidation of 1-ABT to... - ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1614-11-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2H-1,2,3-Benzotriazol-2-amine | C6H6N4 | CID 295514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectroscopic Analysis of 2-Aminobenzotriazole

Introduction

2-Aminobenzotriazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of the spectral data and provide insights into the experimental considerations that ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Implications

The structure of this compound, featuring a benzene ring fused to a triazole ring with an amino substituent, gives rise to a distinct spectroscopic fingerprint. The aromatic protons and carbons, the amine protons, and the overall molecular framework produce characteristic signals in NMR, specific vibrational modes in IR, and predictable fragmentation patterns in MS. Understanding this structure is the first step in a robust spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the molecular skeleton and the electronic environment of each atom.

Expertise in Action: The Choice of Solvent

The selection of a deuterated solvent is a critical first step in NMR analysis. For this compound, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is often the solvent of choice. This preference is due to its ability to dissolve a wide range of compounds, including polar ones like this compound, and its high boiling point, which is advantageous for variable temperature studies. Crucially, DMSO-d₆ allows for the observation of exchangeable protons, such as those of the amino group (-NH₂), which might otherwise be broadened or exchanged with protic solvents like D₂O.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a signal for the amino protons. The aromatic protons on the benzene ring typically appear as a complex multiplet due to second-order coupling effects.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | m | 2H | Aromatic Protons |

| ~7.3 - 7.4 | m | 2H | Aromatic Protons |

| ~5.9 | br s | 2H | -NH₂ Protons |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the benzotriazole ring, fewer than the expected number of signals may be observed if there is rapid tautomeric exchange.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~143.5 | Quaternary Carbon |

| ~127.0 | Aromatic CH |

| ~118.5 | Aromatic CH |

Note: Assignments are based on typical chemical shifts for benzotriazole derivatives and may require advanced 2D NMR techniques for unambiguous assignment.

Standard Operating Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of DMSO-d₆.[2] Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Instrument Setup : Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[3] Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.

-

Data Acquisition : Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectrum.[2] Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) as a secondary reference.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. It is particularly useful for identifying the presence of specific functional groups.

Expertise in Action: Sample Preparation for Solids

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a widely used and reliable technique.[4] This involves grinding the sample with spectroscopic grade KBr and pressing the mixture into a thin, transparent disk.[5][6] This method minimizes scattering effects and provides a clear spectrum. It is crucial to use dry KBr and to work quickly to prevent moisture absorption, which can introduce broad O-H stretching bands around 3400 cm⁻¹.[4][7]

Key IR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amino group) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1650 - 1550 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1400 - 1300 | Medium | C-N Stretch |

| 800 - 700 | Strong | Aromatic C-H Bend (out-of-plane) |

Note: These are characteristic ranges and the exact peak positions can provide more detailed structural information.

Standard Operating Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation : Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent disk.[7]

-

Background Spectrum : Record a background spectrum of an empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.[2]

-

Sample Spectrum : Place the sample pellet in the spectrometer and record the spectrum over a typical range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification.

Expertise in Action: Ionization Method Selection

For a relatively small and stable aromatic molecule like this compound, Electron Ionization (EI) is a suitable and common choice.[8] EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[8] This fragmentation pattern is highly characteristic and can be used for library matching and structural confirmation. The presence of nitrogen in an amine can be indicated by an odd molecular weight.[9]

Expected Fragmentation Pattern

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight. Key fragmentation pathways for aromatic amines often involve the loss of small neutral molecules.

| m/z | Relative Intensity | Assignment |

| 134 | High | Molecular Ion (M⁺) |

| 106 | Moderate | [M - N₂]⁺ |

| 79 | Moderate | [C₆H₅N]⁺ |

| 78 | High | [C₆H₄N]⁺ |

Note: The fragmentation pattern can be complex and these are predicted major fragments.

Standard Operating Protocol: Mass Spectrometry (EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC).

-

Ionization : Ionize the sample using a standard electron energy of 70 eV.[8]

-

Mass Analysis : Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for unambiguous structure confirmation.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS. By understanding the principles behind each technique and making informed experimental choices, researchers can obtain high-quality, reliable data for structural confirmation and purity assessment. This guide serves as a foundational resource for scientists and professionals engaged in the study and application of this important molecule.

References

- Vertex AI Search. (n.d.). Sample preparation for FT-IR. Retrieved January 9, 2026.

- Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 9, 2026.

- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved January 9, 2026.

- The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved January 9, 2026.

- ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved January 9, 2026.

- BenchChem. (n.d.). Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. Retrieved January 9, 2026.

- The Royal Society of Chemistry. (n.d.).

-

Poznański, J., Najda, A., Bretner, M., & Shugar, D. (2007). Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring. The Journal of Physical Chemistry A, 111(28), 6501–6509. [Link]

- Scribd. (n.d.). Mass Spectrometry for Chemists. Retrieved January 9, 2026.

- National Institutes of Health. (2019, February 10).

- National Institutes of Health. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved January 9, 2026.

- LibreTexts Chemistry. (2023, August 29).

Sources

- 1. Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. shimadzu.com [shimadzu.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 7. scienceijsar.com [scienceijsar.com]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. whitman.edu [whitman.edu]

Quantum Chemical Calculations for 2-Aminobenzotriazole: A Technical Guide for Drug Development Professionals

Abstract

2-Aminobenzotriazole (2-ABT) is a heterocyclic compound of significant interest in the pharmaceutical sciences, primarily recognized as a versatile enzyme inhibitor.[1] Understanding its molecular properties is paramount for optimizing its applications and designing novel therapeutics. This technical guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic characteristics of 2-ABT. We present a validated, step-by-step computational protocol, interpret the key resulting parameters, and demonstrate how these theoretical insights can be directly correlated with experimental data to accelerate drug discovery and development efforts.

Introduction: The Significance of this compound and Computational Chemistry

This compound is a molecule with a bicyclic structure composed of a benzene ring fused to a triazole ring, with an amino group substituent. It is widely used in pharmaceutical research as an inhibitor of various enzymes, notably cytochrome P450 (CYP) enzymes, making it a crucial tool in drug metabolism and interaction studies.[1][2][3][4][5] The therapeutic potential of benzotriazole derivatives is extensive, with applications in developing anticancer and other medicinal agents.[6]

To rationally design more potent and selective 2-ABT-based drugs, a deep understanding of its molecular-level properties is essential. Quantum chemical calculations offer a powerful, non-experimental method to probe the intricacies of molecular structure and electron distribution.[7] By simulating the molecule's behavior in a virtual environment, we can predict its geometry, stability, reactivity, and spectroscopic signatures with high accuracy. This guide focuses on Density Functional Theory (DFT), a computational method that provides an optimal balance between accuracy and computational expense for organic molecules like 2-ABT.[7][8]

The Theoretical Framework: Causality Behind the Computational Choices

The reliability of any computational study hinges on the appropriate selection of the theoretical method and basis set. Our protocol is grounded in established best practices for heterocyclic compounds.[8][9][10]

-

Density Functional Theory (DFT): Unlike simpler methods, DFT accounts for electron correlation, which is crucial for accurately describing the electronic structure of molecules. We employ the B3LYP hybrid functional . This functional incorporates a portion of the exact Hartree-Fock exchange, which has been shown to yield excellent results for a wide range of molecular properties, including geometries and vibrational frequencies of organic and heterocyclic systems.[10][11][12][13]

-

The 6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust and widely used choice for molecules containing heteroatoms.[8][9][10][11] Let's break down its components to understand its power:

-

6-311G: This indicates a triple-zeta split-valence basis set, providing a high degree of flexibility for valence electrons, which are most involved in chemical bonding.

-

++: These two plus signs signify the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing species with lone pairs of electrons or potential hydrogen bonding interactions, both of which are present in this compound.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, enabling a more realistic description of chemical bonds.

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-validated level of theory for achieving accurate predictions for heterocyclic molecules.[8][9][10][11][14]

The Computational Protocol: A Self-Validating Workflow

Our methodology follows a rigorous, sequential process designed to ensure the results are physically meaningful and reliable. This workflow can be implemented using standard quantum chemistry software packages like Gaussian.[15][16][17][18]

Caption: A validated workflow for quantum chemical calculations.

Step-by-Step Methodology

-

Molecular Structure Input: The process begins by constructing the 3D structure of this compound using a molecular modeling program like GaussView.[16][18] A preliminary geometry optimization using a faster, lower-level method (like a semi-empirical method) can provide a reasonable starting geometry.[18]

-

Geometry Optimization: The core of the calculation is the geometry optimization.[15][17] The objective is to find the molecular conformation that corresponds to the lowest energy on the potential energy surface. This is performed using the chosen B3LYP/6-311++G(d,p) level of theory. The software iteratively adjusts bond lengths, angles, and dihedrals until the forces on each atom are negligible.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory.[15][16] This step is a critical, self-validating control.[8]

-

Trustworthiness: The calculation yields a set of vibrational modes. If all calculated frequencies are positive (real), it confirms that the optimized structure is a true energy minimum.[8] The presence of one or more imaginary frequencies indicates that the structure is a transition state or saddle point, requiring re-optimization.

-

Experimental Correlation: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be directly compared to experimental FT-IR and FT-Raman spectra.[14][19][20][21]

-

-

Electronic Property Calculations: Once a validated minimum energy structure is obtained, a host of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.[22]

Analysis and Interpretation of Results

Optimized Molecular Geometry

The geometry optimization provides precise values for bond lengths and angles. These theoretical parameters should be compared with available experimental X-ray crystallography data for validation. A strong correlation between the calculated and experimental values lends high confidence to the chosen level of theory.[19][20]

Table 1: Selected Optimized Geometric Parameters for this compound (Note: These are representative values. Actual values must be obtained from the calculation output file.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C1-C2 | ~1.40 Å |

| N4-N5 | ~1.35 Å | |

| N4-C1 | ~1.38 Å | |

| N7-H8 | ~1.01 Å | |

| Bond Angle | C1-N4-N5 | ~108° |

| C2-C1-N4 | ~110° | |

| H8-N7-H9 | ~115° |

Vibrational Spectroscopy Analysis

The calculated harmonic vibrational frequencies can be used to assign the bands observed in experimental FT-IR and FT-Raman spectra.[14][23][24] It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model. For B3LYP/6-311++G(d,p), this factor is typically around 0.96-0.98. The analysis helps to unambiguously assign specific molecular motions (e.g., N-H stretching, C=C aromatic stretching) to the observed spectral peaks.[19][20][21]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[25][26][27]

-

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[27] A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[11][27] Conversely, a small energy gap suggests the molecule is more reactive.[27] This gap is also related to the electronic absorption properties observed in UV-Vis spectroscopy.[22][23][24]

Table 2: Key Electronic Properties of this compound

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | (Typical value ~ -6.0 eV) | Electron-donating capability |

| LUMO Energy | (Typical value ~ -0.5 eV) | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | (Typical value ~ 5.5 eV) | High kinetic stability |

The distribution of these orbitals reveals important information. For instance, in many benzotriazole derivatives, the HOMO is often located on the benzotriazole moiety, while the LUMO may be distributed across other parts of the molecule, guiding predictions about reactivity.[25][28]

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[29][30][31] It is invaluable for identifying sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks, which are central to drug-receptor binding.[32]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. In 2-ABT, these are expected around the nitrogen atoms of the triazole ring due to their lone pairs of electrons.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms, especially the amine hydrogens.

Caption: How DFT outputs predict key molecular properties.

Bridging Theory and Experiment: Application in Drug Development

The true power of these quantum chemical calculations lies in their ability to provide a theoretical foundation for experimental observations and to guide future research.

-

Structure-Activity Relationship (SAR) Studies: By calculating these properties for a series of 2-ABT derivatives, researchers can build robust SAR models. For example, understanding how substituents alter the MEP or HOMO-LUMO gap can explain changes in binding affinity or metabolic stability.

-

Informing Synthesis: MEP analysis can predict the most likely sites for chemical reactions, helping to guide the synthesis of new derivatives.

-

Interpreting Spectroscopic Data: DFT-calculated spectra provide a reliable basis for interpreting complex experimental FT-IR and Raman data, confirming the structure of newly synthesized compounds.[14]

Conclusion

Quantum chemical calculations, particularly using the B3LYP/6-311++G(d,p) level of theory, represent an indispensable tool for researchers in drug development. This guide has outlined a robust and self-validating protocol for the computational analysis of this compound. The insights gained from geometry optimization, vibrational analysis, FMO theory, and MEP mapping provide a detailed understanding of the molecule's structure, stability, and reactivity. By effectively bridging theoretical calculations with experimental results, scientists can accelerate the design and synthesis of novel, more effective therapeutic agents based on the this compound scaffold.

References

- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium.

- Computational Studies and Multivariate Analysis of Global and Local Reactivity Descriptors of Five Membered Heterocycles Molecul.

- Comparison of the experimental and theoretical vibrational spectra analysis of compound 2.

- Creating and running a simple DFT calculation in GaussView / Gaussian. (2019, January 14). YouTube.

- How to perform TD DFT calculation in Gaussian. (2024, May 16). YouTube.

- Gaussian Calcul

- How can I learn DFT calculations by using Gaussian 09 Software? (2016, August 8).

- An MP2 and DFT study of heterocyclic hydrogen complexes CnHmY ... ScienceDirect.

- Electronic Structure and Stability of Benzotriazoles. (2025, August 6).

- Regular Article. Organic Chemistry Research.

- Gas phase calculations with 6-311++(d, p) basis set and B3LYP level for...

- Electrostatic potential on the surfaces of 1,2,3-benzotriazin-4(3H)-one sulfonamides.

- DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. (2023, May 24).

- DFT investigation on the intramolecular and intermolecular proton transfer processes in 2-aminobenzothiazole (ABT) in the gas phase and in different solvents.

- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.

- Results of quantum-chemical calculations for the studied compounds 1-6.

- Estimation of electrostatic and covalent contributions to the enthalpy of H-bond formation in H-complexes of 1,2,3-benzotriazole with proton-acceptor molecules by IR spectroscopy and DFT calculations. Journal of King Saud University - Science.

- HOMO and LUMO molecular orbitals and energy gap of the molecule TCB-OBt.

- Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. (2024, March 19). PMC - NIH.

- Low Potential Benzotriazole Derivatives As Negolytes for Nonaqueous Redox Flow Battery: Design, Synthesis and Electrochemical Investigations. (2025, August 7).

- Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. MDPI.

- Molecular electrostatic potential map of 1,2,3‐triazole and isatin...

- 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. PMC - PubMed Central.

- (PDF) Molecular structure, vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO studies of 2-aminobenzimidazole. (2025, August 9).

- Molecular structure, vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO studies of 2-aminobenzimidazole. (2011, December 15). PubMed.

- Quantum Chemical Calculations for Aminobenzofuran Derivatives: A Technical Guide for Drug Discovery. Benchchem.

- (PDF) Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping.

- Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022, February 28). MDPI.

- Ab initio and Density functional theory studies of vibrational spectra, and assignment of fundamental modes of Benzothiazole. (2015, April 3).

- Spectroscopic investigation (FT-IR, FT-Raman), HOMO-LUMO, NBO analysis and molecular docking study of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-trifluoromethyl)-anilino]pyrimidine-5-carbonitrile, a potential chemotherapeutic agent. PubMed.

- A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. (2022, September 8). NIH.

- Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. (2026, January 4).

- This compound. Chem-Impex.

- In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in r

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijopaar.com [ijopaar.com]

- 9. An MP2 and DFT study of heterocyclic hydrogen complexes CnHmY-HX with n=2, m=4 or 5, Y=O, S or N and X=F or Cl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orgchemres.org [orgchemres.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medium.com [medium.com]

- 16. youtube.com [youtube.com]

- 17. prezi.com [prezi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. chemijournal.com [chemijournal.com]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Molecular structure, vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO studies of 2-aminobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Spectroscopic investigation (FT-IR, FT-Raman), HOMO-LUMO, NBO analysis and molecular docking study of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-trifluoromethyl)-anilino]pyrimidine-5-carbonitrile, a potential chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Novel 2-Aminobenzotriazole Derivatives

<_ _>

Introduction

Benzotriazole and its derivatives represent a cornerstone in the field of medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] These benzo-fused azoles are of significant interest due to their wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Among these, 2-aminobenzotriazole derivatives are particularly noteworthy for their synthetic accessibility and the diverse pharmacological profiles they exhibit. This guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Part 1: Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through various methodologies, each with its own advantages in terms of yield, regioselectivity, and substrate scope. The choice of a synthetic pathway is often dictated by the desired substitution pattern on both the benzotriazole core and the amino group.

Core Synthesis of the Benzotriazole Ring

The foundational step in synthesizing these derivatives is often the construction of the benzotriazole ring itself. A common and efficient method involves the diazotization of o-phenylenediamine.

Protocol 1: Synthesis of 1H-Benzotriazole

-

Dissolution: Dissolve benzene-1,2-diamine in a mixture of glacial acetic acid and water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

-

Reaction: Continue stirring at low temperature for 1-2 hours.

-

Isolation: The precipitated 1H-benzotriazole is collected by filtration, washed with cold water, and dried.

The causality behind the low-temperature condition is to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

N-Substitution on the Benzotriazole Ring

A primary route to novel derivatives involves the substitution at one of the nitrogen atoms of the benzotriazole ring. N-alkylation is a frequently employed strategy.[1]

Protocol 2: Regioselective N-Alkylation

A solvent-free technique for regioselective N-alkylation of benzotriazole can be achieved using potassium carbonate (K2CO3), silica (SiO2), and tetrabutylammonium bromide (TBAB) under microwave or thermal conditions.[1] This method favors the formation of 1-alkyl benzotriazoles in good yields and with short reaction times.[1]

-

Mixing: Combine 1H-benzotriazole, the desired alkyl halide, K2CO3, SiO2, and a catalytic amount of TBAB.

-

Reaction: Subject the mixture to microwave irradiation or conventional heating.

-

Work-up: After completion (monitored by TLC), the product is extracted with a suitable organic solvent.

-

Purification: The crude product is purified by column chromatography.

The use of TBAB as a phase-transfer catalyst is crucial for facilitating the reaction between the solid benzotriazole salt and the liquid alkyl halide.

Derivatization of the 2-Amino Group

The 2-amino group provides a reactive handle for a wide range of chemical transformations, leading to a diverse library of compounds.

Protocol 3: Synthesis of N-Acyl-2-aminobenzotriazoles

A straightforward method for the acylation of the amino group involves the reaction with acid anhydrides. For instance, using 2,2,2-trifluoroacetic anhydride in anhydrous dichloromethane has been identified as an optimal reagent for this transformation, offering excellent yields under mild conditions without the need for an external base.[1]

-

Reactant Preparation: Dissolve the this compound derivative in anhydrous dichloromethane.

-

Acylation: Add the acid anhydride dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture until completion, as indicated by TLC.

-

Quenching and Extraction: Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which is then purified.

Synthetic Workflow Visualization

Caption: General synthetic workflow for this compound derivatives.

Part 2: Comprehensive Characterization Techniques

The structural elucidation of newly synthesized this compound derivatives is paramount to confirming their identity and purity. A combination of spectroscopic and analytical techniques is essential for a thorough characterization.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds.[4][5] Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom.[4][5]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Characteristic signals for the aromatic protons of the benzotriazole ring and the protons of the substituents can be identified and assigned.

-

¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The chemical shifts of the carbons in the benzotriazole core and the side chains are diagnostic.

Protocol 4: NMR Sample Preparation and Acquisition [4]

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz or higher). Longer acquisition times may be necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

-

Key Vibrational Bands: For this compound derivatives, characteristic absorption bands include N-H stretching of the amino group, C=N and N=N stretching of the triazole ring, and C-H stretching of the aromatic ring.

Protocol 5: FT-IR Spectroscopic Analysis (ATR Method) [4][5]

-

Sample Preparation: Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.[4][5]

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.[4][5]

-

Sample Spectrum: Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.[4][5]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.[4]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, which helps in confirming their elemental composition.[3]

-

Ionization Techniques: Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). ESI is a softer technique that typically produces the molecular ion peak, which is crucial for confirming the molecular weight.[4]

Protocol 6: Mass Spectrometry Analysis [4]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[4]

-

Ionization: Introduce the sample into the mass spectrometer using a suitable ionization method (e.g., ESI).[4]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Crystallographic Analysis

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[6][7] This technique is invaluable for unambiguously determining the regiochemistry of substitution and the stereochemistry of the molecule.

Characterization Workflow Visualization

Caption: Workflow for the structural characterization of a novel compound.

Part 3: Tabular Summary of Spectroscopic Data

For a hypothetical novel 2-amino-1-(4-chlorobenzyl)benzotriazole, the expected spectroscopic data are summarized below for easy comparison.

| Technique | Expected Observations |

| ¹H NMR | Signals for the benzotriazole aromatic protons (multiplets, ~7.2-8.0 ppm), the methylene protons of the benzyl group (singlet, ~5.5 ppm), and the aromatic protons of the chlorobenzyl group (doublets, ~7.3-7.4 ppm). The NH₂ protons would likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzotriazole core (~110-145 ppm), the methylene carbon (~50 ppm), and the aromatic carbons of the chlorobenzyl group (~128-135 ppm). |

| IR (ATR) | N-H stretching bands (~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and N=N stretching in the triazole ring (~1450-1600 cm⁻¹), and a C-Cl stretching band (~700-800 cm⁻¹). |

| MS (ESI) | A prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. |

Part 4: Applications and Future Perspectives

The diverse pharmacological activities of this compound derivatives make them attractive candidates for drug discovery programs.[1] They have shown promise as antimicrobial, analgesic, antioxidant, and antifungal agents.[1] Furthermore, their potential as anticancer agents is an area of active research.[8][9] The ability to readily modify the structure of this compound allows for the fine-tuning of its biological activity and pharmacokinetic properties. Future research will likely focus on the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of new therapeutic applications for this versatile class of compounds.

References

-

Knol, A. B., et al. (2010). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]

-

(2017). Chemistry Of Heterocyclic Compounds 501 Spring 2017. UTN. Available at: [Link]

-

(2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link]

-

(2022). Scheme 1: Synthetic pathway for Benzotriazole derivatives (Ia to Va and...). ResearchGate. Available at: [Link]

-

(2017). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Available at: [Link]

-

(2022). Benzotriazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

(1996). N-substituted benzotriazoles as synthons for 1,3-dipoles. RSC Publishing. Available at: [Link]

-

(2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]

-

(2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available at: [Link]

- (2013). Application of 2-aminobenzothiazole derivatives being taken as DHODH (dihydroorotate dehydrogenase) inhibitor. Google Patents.

-

(2015). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PubMed Central. Available at: [Link]

-

(2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. Available at: [Link]

-

(2022). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Catalytic Application towards the Ring Opening Polymerisation of ε-Caprolactone. Royal Society of Chemistry. Available at: [Link]

-

(2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central. Available at: [Link]

-

(2018). (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. Available at: [Link]

-

(2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]

-

(2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PubMed Central. Available at: [Link]

-

(2015). ¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with.... ResearchGate. Available at: [Link]

-

(2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. PubMed Central. Available at: [Link]

-

(2017). (PDF) Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. ResearchGate. Available at: [Link]

-

(2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. Available at: [Link]

-

(2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. IJPRS. Available at: [Link]

-

(2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Jetir.Org. Available at: [Link]

-

(2025). Examples of anticancer agents containing 2-aminobenzothiazole. ResearchGate. Available at: [Link]

-

(2003). The Chemistry of Heterocyclic Compounds, Volume 60, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley Analytical Science. Available at: [Link]

-

(2017). (PDF) Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate. Available at: [Link]

-

(2003). Spectroscopic and X-ray crystal structure of 2-aminobenzimidazole-trinitrobenzene charge-transfer and 2-aminobenzimidazole-picric acid ion-pair derivatives. ResearchGate. Available at: [Link]

-

(2006). Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. PubMed. Available at: [Link]

-

(2016). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

-

(2011). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. MDPI. Available at: [Link]

-

(2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Aminobenzotriazole

Abstract

This technical guide provides a detailed examination of the core reaction mechanisms of 2-aminobenzotriazole, a heterocyclic compound whose reactivity is fundamentally distinct from its more commonly studied 1-amino isomer. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal chemistry that dictates its unique transformations. The central focus is the oxidative fragmentation of this compound, which, unlike the benzyne-forming pathway of 1-aminobenzotriazole, proceeds via a ring-opening mechanism to yield cis,cis-mucononitrile. We will dissect this mechanism, provide a validated experimental protocol, and present a comparative analysis of the divergent reactivity of the two isomers. This guide aims to equip scientists with the foundational knowledge required to understand, predict, and control the chemistry of this fascinating scaffold.

Introduction: The Critical Distinction Between Aminobenzotriazole Isomers

Benzotriazole and its derivatives are mainstays in organic and medicinal chemistry. Within this class, the aminobenzotriazoles present a compelling case study in how isomeric structure dictates chemical destiny. The two primary isomers, 1-aminobenzotriazole (1-ABT) and this compound (2-ABT), possess the same molecular formula but exhibit profoundly different chemical behaviors.

-

1-Aminobenzotriazole (1-ABT): Widely recognized in drug development as a potent, mechanism-based pan-inhibitor of cytochrome P450 (CYP) enzymes.[1][2] Its utility lies in its enzymatic oxidation to the highly reactive intermediate, benzyne, which subsequently alkylates the heme prosthetic group, leading to irreversible enzyme inactivation.[1][3] This property makes 1-ABT an invaluable tool for in vitro and in vivo reaction phenotyping studies to elucidate metabolic pathways.[2][4]

-

This compound (2-ABT): In stark contrast, 2-ABT does not generate benzyne upon oxidation. Instead, it undergoes a unique oxidative fragmentation, cleaving the benzene ring to form an acyclic dinitrile.[5][6] This divergent reactivity makes a thorough understanding of its mechanistic pathways critical for any researcher working with benzotriazole scaffolds to avoid unexpected reactions and to potentially harness this unique transformation.

This guide will focus exclusively on the chemistry of this compound, using the well-documented reactivity of its 1-amino isomer as a critical point of comparison to illuminate the structural and electronic factors that govern these disparate outcomes.

Synthesis and Isolation of this compound

A common and practical route to aminobenzotriazoles is the direct amination of benzotriazole itself. This method, however, typically produces a mixture of both the 1-amino and 2-amino isomers, necessitating a subsequent separation step.[5]

The reaction proceeds via the amination of the benzotriazole anion with an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid.[5] The nucleophilic character of the different nitrogen atoms in the triazole ring leads to the formation of both isomers.

Experimental Protocol: Synthesis and Separation of Aminobenzotriazole Isomers

This protocol is adapted from the methodologies described by Campbell and Rees.[5][6] It provides a self-validating system for the synthesis and subsequent isolation of the this compound isomer.

Step 1: Amination Reaction

-

Dissolve benzotriazole in an aqueous solution of potassium hydroxide at 60°C.

-

Slowly add a solution of hydroxylamine-O-sulfonic acid to the benzotriazole solution while maintaining the temperature.

-

Stir the reaction mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mixture of 1-ABT and 2-ABT.

Step 2: Isomer Separation

-

The separation of the isomers can be achieved via fractional crystallization or column chromatography.

-

Column Chromatography: Prepare a silica gel column. Elute the crude product mixture with a non-polar to polar solvent gradient (e.g., hexane-ethyl acetate). The isomers will separate based on their differing polarities.

-

Collect the fractions corresponding to each isomer, as identified by TLC analysis.

-

Evaporate the solvent from the respective fractions to obtain the pure 1-aminobenzotriazole (m.p. 84°C) and this compound (m.p. 122°C).[6]

The Core Mechanism: Oxidative Fragmentation to cis,cis-Mucononitrile